molecular formula C26H26N2O6 B12673637 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- CAS No. 98736-92-6

2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl-

Cat. No.: B12673637
CAS No.: 98736-92-6
M. Wt: 462.5 g/mol
InChI Key: GNAULXPMFJHTOX-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidinedione core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- typically involves multiple steps, including the formation of the pyrimidinedione core and the subsequent functionalization of the cyclopentyl ring with benzoyloxy groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.

    Cyclopentyl derivatives: Compounds with similar cyclopentyl ring structures but different functional groups.

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

98736-92-6

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

[2-benzoyloxy-4-(5-ethyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]methyl benzoate

InChI

InChI=1S/C26H26N2O6/c1-2-17-15-28(26(32)27-23(17)29)21-13-20(16-33-24(30)18-9-5-3-6-10-18)22(14-21)34-25(31)19-11-7-4-8-12-19/h3-12,15,20-22H,2,13-14,16H2,1H3,(H,27,29,32)

InChI Key

GNAULXPMFJHTOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(C2)OC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4

Origin of Product

United States

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